Home > Products > Building Blocks P1839 > 5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine - 1016739-03-9

5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-2990904
CAS Number: 1016739-03-9
Molecular Formula: C10H11N3O
Molecular Weight: 189.218
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Conversion of a substituted benzoic acid to the corresponding ester using methods like esterification with methanol in the presence of a catalyst like sulfuric acid. []
  • Step 2: Transformation of the ester into the corresponding hydrazide using hydrazine hydrate. []
  • Step 3: Cyclization of the hydrazide to form the 1,3,4-oxadiazole ring, often achieved by reacting with reagents like carbon disulfide (CS2) in the presence of a base like potassium hydroxide (KOH). []
Chemical Reactions Analysis
  • Sulfonylation: Reaction with sulfonyl chlorides can introduce sulfonyl groups, providing another avenue for structural diversification. []
Mechanism of Action
  • Antimicrobial Activity: Certain derivatives have shown promising antibacterial and antifungal activities. Their mechanism of action is believed to involve the inhibition of bacterial or fungal enzymes essential for their growth and survival. [, , , ]
Applications
  • Medicinal Chemistry: These compounds hold significant promise as potential drug candidates for treating a range of diseases, including:
    • Cancer: The anticancer activity of certain derivatives has positioned them as potential leads for developing new chemotherapeutic agents. [, ]

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)

  • Compound Description: This compound exhibited significant anticancer activity, demonstrating a mean growth percent (GP) of 62.61. It was particularly effective against specific cancer cell lines, including MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer) with GP values of 15.43, 18.22, 34.27, and 39.77, respectively [].

N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u)

  • Compound Description: This compound exhibited notable anticancer activity, particularly against the MDA-MB-435 (melanoma) cell line, achieving a GP of 6.82 [].

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

  • Compound Description: This compound, synthesized using a CoII-catalyzed process, features a symmetric N⋯H+⋯N unit [].

5-(2-Methyl­furan-3-yl)-N-phenyl-1,3,4-oxa­diazol-2-amine

  • Compound Description: The crystal structure of this compound reveals a nearly planar conformation with a slight twist between the oxadiazole ring and the furan and phenyl substituents [].

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This 1,3,4-oxadiazole derivative, synthesized from a thiosemicarbazide precursor, exhibits a nearly planar structure with minimal dihedral angles between the oxadiazole, phenyl, and pyridine rings [].

5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound, obtained through cyclization of a substituted thiosemicarbazide, shows disorder in the furan ring orientation in its crystal structure [].

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound, considered a precursor for energetic materials, has been characterized using various techniques, including X-ray crystallography, which revealed a layered structure stabilized by hydrogen bonding [].

N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide

  • Compound Description: This molecule, created by fusing indole-3-acetic acid with a 1,3,4-oxadiazole moiety, lacks a well-established analytical method [].

2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine

  • Compound Description: This compound, featuring a symmetrical structure with two oxadiazole rings linked by a pyrazine core, exhibits interdigitated alkyl chains in its crystal structure [].

5-[[2‐(phenyl/p‐chlorophenyl)‐benzimidazol‐1‐yl]‐methyl]‐N‐substituted phenyl‐1,3,4‐oxadiazol‐2-amine derivatives

  • Compound Description: This series of oxadiazole derivatives, incorporating benzimidazole units, were investigated for their antioxidant and radical scavenging properties [].

5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound serves as a versatile precursor for synthesizing various 1,3,4-oxadiazole derivatives by introducing different substituents onto its core structure [, ].

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: The crystal structure of this compound reveals two nearly identical molecules within the asymmetric unit, stabilized by hydrogen bonding and π-π interactions [].

2-(Arylamino)-2-(5-aryl-1-ethenyl-1,3,4-oxadiazol-2-yl) Propyl Benzoates

  • Compound Description: This group of sterically hindered oxadiazole derivatives was synthesized via a multi-component reaction involving isocyanides, highlighting the utility of isocyanide-based chemistry in accessing diverse oxadiazole structures [, , , ].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits anti-inflammatory effects but also induces emesis in animal models [].

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds, containing both 1,3,4-oxadiazole and 1,3-thiazole rings, were investigated for their enzyme inhibition properties against cholinesterases and α-glucosidase [].

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This series of oxadiazole derivatives displayed both anticancer and antimicrobial activities [].

5-((styrylsulfonyl)methyl)-1,3,4-Oxadiazol / Thiadiazol-2-amine Derivatives

  • Compound Description: These derivatives, incorporating a styrylsulfonylmethyl moiety, exhibited antioxidant and anti-inflammatory activities [].

N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL}AMINE DERIVATIVES

  • Compound Description: This set of 1,3,4-oxadiazole derivatives was synthesized as potential anticancer agents [].

Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine

  • Compound Description: These novel amine derivatives of a pyridine-containing oxadiazole scaffold were designed and evaluated for their anticancer activity [].

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound, incorporating both isoxazole and oxadiazole rings, forms columnar structures in the crystal lattice stabilized by π-π stacking interactions [].

Ethyl 3-Amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates

  • Compound Description: These compounds were utilized in the synthesis of thiazole derivatives, demonstrating the synthetic utility of 1,3,4-oxadiazoles as building blocks for accessing other heterocyclic systems [].

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl Chains and Their Analogues

  • Compound Description: These oxadiazole derivatives, bearing long alkyl chains, were investigated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors [].

4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxy phenyl] methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone

  • Compound Description: This complex molecule features three 1,3,4-oxadiazole rings linked to a cyclohexadienone core, and it serves as a key intermediate in the synthesis of various trisubstituted oxadiazole derivatives [].

5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

  • Compound Description: These derivatives were computationally evaluated for their potential as cyclin-dependent kinase 2 (CDK-2) inhibitors, suggesting their potential as anti-proliferative agents [].

5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines

  • Compound Description: These oxadiazole derivatives, featuring a trifluoromethyl substituent, were synthesized and screened for their anticancer and antioxidant properties [].

N-Benzyl-1-Phenyl-1-(5-Phenyl-1,3,4-Oxadiazol- 2-yl)Methanamine Derivatives

  • Compound Description: These derivatives were synthesized through a one-pot, four-component reaction involving (N-isocyanimino)triphenylphosphorane, demonstrating an efficient approach to constructing complex oxadiazole structures [].

2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives

  • Compound Description: These derivatives, incorporating trifluoroethoxy groups, were synthesized and evaluated for their anti-cancer and anti-diabetic activities [].

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl- 1,3,4-oxadiazol-3(2H)-yl)ethanone

  • Compound Description: This compound, synthesized from a hydrazide precursor, incorporates both triazole and oxadiazole rings in its structure [].

N,N‐Bis(9,9‐dimethyl‐9H‐fluoren‐2‐yl)‐3′,3′,4′,7′‐tetramethyl‐2′,3′‐dihydrospiro[fluorene‐9,1′‐indene]‐2‐amine

  • Compound Description: This triarylamine derivative was synthesized as a potential hole transport material for organic solar cells [].

Properties

CAS Number

1016739-03-9

Product Name

5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C10H11N3O

Molecular Weight

189.218

InChI

InChI=1S/C10H11N3O/c1-6-3-4-7(2)8(5-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)

InChI Key

IXOBXWGLPMNUHA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.